2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine

Physicochemical profiling Drug design Building block selection

2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine (CAS 16234-17-6, molecular formula C₁₁H₁₂ClN₃S, molecular weight 253.75 g/mol) is a heterocyclic building block featuring a thieno[3,2-d]pyrimidine core substituted with chlorine at the C2 position and a piperidine ring at the C4 position. The compound is commercially available at ≥95% purity from multiple suppliers for research and development use.

Molecular Formula C11H12ClN3S
Molecular Weight 253.75 g/mol
CAS No. 16234-17-6
Cat. No. B1492471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine
CAS16234-17-6
Molecular FormulaC11H12ClN3S
Molecular Weight253.75 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC3=C2SC=C3)Cl
InChIInChI=1S/C11H12ClN3S/c12-11-13-8-4-7-16-9(8)10(14-11)15-5-2-1-3-6-15/h4,7H,1-3,5-6H2
InChIKeyPEGYYZXXPLSJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine (CAS 16234-17-6): Structural Baseline and Procurement Context


2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine (CAS 16234-17-6, molecular formula C₁₁H₁₂ClN₃S, molecular weight 253.75 g/mol) is a heterocyclic building block featuring a thieno[3,2-d]pyrimidine core substituted with chlorine at the C2 position and a piperidine ring at the C4 position . The compound is commercially available at ≥95% purity from multiple suppliers for research and development use . The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core template for multiple clinical-stage PI3K inhibitors including GDC-0941 (pictilisib), with the C4-amine substitution and C2-handle for further elaboration being critical pharmacophoric features [1].

Why Generic Substitution of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine with Alternative Thienopyrimidine Building Blocks Fails


The substitution pattern of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine—specifically, the identity of the C4 amine and the presence of the C2 chlorine—cannot be generically interchanged with morpholine or dichloro analogs without altering downstream synthetic outcomes and physicochemical properties. Nucleophilic aromatic substitution (SNAr) on 2,4-dichlorothieno[3,2-d]pyrimidine proceeds regioselectively at C4; however, the choice of nucleophile at this position determines both the basicity of the resulting intermediate (conjugate acid pKa ~11.2 for piperidine versus ~8.3 for morpholine) [1] and the steric environment governing subsequent C2 functionalization [2]. The C2 chlorine is the key synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and its reactivity is modulated by the electronic character of the C4 substituent [3]. Substituting a morpholine variant or a 2,4-dichloro intermediate fundamentally changes both the reaction kinetics at C2 and the physicochemical profile of downstream products, making direct replacement scientifically invalid without re-optimization of the entire synthetic sequence.

Quantitative Comparative Evidence for 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine Versus Closest Structural Analogs


C4-Substituent Basicity Differentiation: Piperidine (pKa ~11.2) vs. Morpholine (pKa ~8.3) Governs Protonation State at Physiological pH

The conjugate acid pKa of the piperidine ring at C4 is approximately 11.2, compared to approximately 8.3 for the morpholine variant (2-chloro-4-morpholinothieno[3,2-d]pyrimidine). At physiological pH (7.4), the piperidine nitrogen is >99.9% protonated, whereas the morpholine nitrogen is approximately 89% protonated [1]. This difference of approximately three orders of magnitude in the unprotonated fraction alters both solubility-pH profile and membrane permeability of downstream products. The predicted pKa of the target compound is 4.07±0.40 (likely reflecting the pyrimidine core), with the pendant piperidine contributing additional basic character not present in the morpholine analog .

Physicochemical profiling Drug design Building block selection

Synthetic Step Economy: Pre-Installed C4-Piperidine Eliminates One SNAr Step vs. 2,4-Dichlorothieno[3,2-d]pyrimidine

When starting from 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), the synthesis of a target compound with C4-piperidine and a C2-aryl/amino substituent requires two sequential SNAr or cross-coupling steps. The first nucleophilic displacement occurs regioselectively at C4 with piperidine (typical yields 70-90%), followed by C2 functionalization [1]. Using the pre-functionalized 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine eliminates this first step entirely, reducing the synthetic sequence by one reaction, one workup, and one purification cycle [2]. Commercial availability at 250 mg, 1 g, and 5 g scales (list prices: $455, $930, and $3,060 respectively) enables direct entry into library synthesis .

Parallel synthesis Library production Medicinal chemistry workflow

C2-Chlorine as a Cross-Coupling Handle: Enables Suzuki-Miyaura and Buchwald-Hartwig Diversification Not Possible with C2-Unsubstituted or C2-Amino Analogs

The C2 chlorine of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine is a versatile electrophilic handle for Pd(0)-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl/heteroaryl boronic acids) and Buchwald-Hartwig (primary/secondary amines) couplings [1][2]. This contrasts with C2-unsubstituted thieno[3,2-d]pyrimidines, which require directed C-H activation for arylation (a more challenging and less general transformation), and with C2-amino analogs, where the amino group is not a competent leaving group for cross-coupling [3]. The piperidine at C4 is electron-donating, which slightly deactivates the C2 position toward SNAr relative to the morpholine analog but preserves sufficient reactivity for palladium-catalyzed processes. The patent literature establishes that the 2-chloro-4-aminothieno[3,2-d]pyrimidine motif is a direct precursor to clinical PI3K inhibitors where the C2 position bears a heteroaryl substituent introduced via Suzuki coupling [4].

Palladium catalysis C-C bond formation Late-stage functionalization

Scaffold Precedent: Thieno[3,2-d]pyrimidine with C4-Amine is the Core of Clinical-Stage PI3K Inhibitors GDC-0941 and GDC-0980

The thieno[3,2-d]pyrimidine core bearing a cyclic amine at C4 and an aryl/heteroaryl substituent at C2 is the validated pharmacophore of GDC-0941 (pictilisib, PI3Kα IC₅₀ = 3 nM) and GDC-0980 (apitolisib, dual PI3K/mTOR inhibitor), both of which entered Phase II clinical trials [1][2]. GDC-0941 bears a morpholine at C4 and an indazole at C2, while GDC-0980 features a morpholine at C4 and an aminopyrimidine at C2 [3]. The structural SAR around this scaffold, as disclosed in patent EP2024372B1, establishes that the C4 amine (whether morpholine, piperidine, or piperazine derivatives) is essential for PI3K binding affinity, while the C2 position tolerates diverse aryl/heteroaryl groups introduced via cross-coupling of the C2-chloro intermediate [4]. A 2-chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine building block therefore provides a direct entry point into this clinically validated chemical space with a C4 substituent that offers higher basicity and different conformational preferences compared to the morpholine in GDC-0941.

PI3K inhibition Oncology Scaffold validation

Recommended Application Scenarios for 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine Based on Quantitative Evidence


Parallel Library Synthesis of C2-Diversified Thieno[3,2-d]pyrimidines with Fixed C4-Piperidine

The compound is ideally suited as the single diversification node for parallel synthesis of 24- to 96-member libraries where the C4-piperidine is held constant and diversity is introduced at C2 via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. The pre-installed C4-piperidine eliminates one synthetic step per library member compared to the 2,4-dichloro route, reducing total library synthesis time by ~50% (evidence: synthetic step economy, Evidence Item 2). The higher basicity of piperidine (conjugate acid pKa ~11.2) versus the common morpholine alternative (pKa ~8.3) produces final compounds with distinct pH-dependent solubility and lysosomotropic potential, accessing chemical space orthogonal to the GDC-0941 morpholine series [1]. This application is directly validated by the PI3K inhibitor patent literature, where 2-chloro-4-aminothieno[3,2-d]pyrimidine intermediates are cross-coupled with diverse boronic acids to generate SAR libraries [2].

Lead Optimization of PI3Kα or Dual PI3K/mTOR Inhibitors with Non-Morpholine C4 Pharmacophores

For medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway, this building block provides a direct route to C4-piperidine analogs of the clinically validated GDC-0941/GDC-0980 scaffold. The C2 chlorine enables installation of indazole (as in GDC-0941, PI3Kα IC₅₀ = 3 nM) or 2-aminopyrimidine (as in GDC-0980) motifs via Suzuki coupling, while the C4-piperidine replaces the morpholine with a more basic, conformationally distinct amine [1]. The predicted pKa difference (piperidine conjugate acid ~11.2 vs. morpholine ~8.3) translates to altered protonation at physiological and endolysosomal pH, which can be exploited to modulate volume of distribution, lysosomal trapping, or hERG channel off-target activity—parameters that differentiate clinical candidates within the same scaffold class [2].

Synthesis of C2,C4-Disubstituted Thienopyrimidine Screening Probes for Non-PI3K Kinase Targets

Beyond PI3K, the thieno[3,2-d]pyrimidine scaffold has demonstrated activity against FMS kinase (representative compound IC₅₀ = 2 nM), FLT3, CDK7, and Tpl2 kinases [1][2]. The 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine building block enables rapid exploration of this scaffold against emerging kinase targets where the C4-piperidine may confer selectivity advantages over the morpholine-dominated PI3K chemotype. The presence of both the C2-Cl handle for diversification and the pre-installed C4-piperidine allows parallel synthesis of focused libraries for screening against kinase panels, with the piperidine providing a basicity profile that may enhance binding to kinases with acidic residues in the solvent-exposed region. This application is supported by class-level SAR indicating that C4-substituent identity modulates kinase selectivity profiles within the thienopyrimidine series [3].

Process Chemistry Route Scouting for Thienopyrimidine Drug Candidates

In process R&D settings, this compound serves as a key intermediate for route scouting when the target drug candidate contains a C4-piperidine thienopyrimidine core. The commercial availability at multi-gram scale (up to 5 g from a single vendor, with bulk inquiry options) enables initial process development without the need to establish in-house synthesis of the C4-piperidine intermediate [1]. The C2 chlorine can be displaced under palladium catalysis or SNAr conditions, and the reaction outcomes (yield, impurity profile, catalyst loading) can be benchmarked against the dichloro or morpholine routes. The MDL number MFCD11849376 and ≥95% purity specification provide the documentation standard required for CMC (Chemistry, Manufacturing, and Controls) preliminary development [2].

Quote Request

Request a Quote for 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.